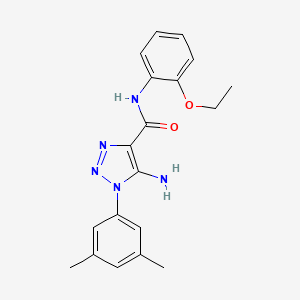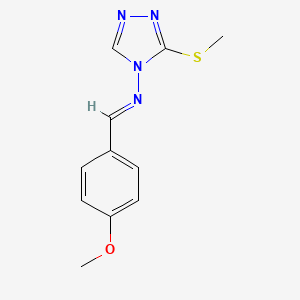![molecular formula C18H27N7O B5541681 4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)
4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to the compound involves multi-step chemical reactions, where the morpholine and piperidine rings play crucial roles. For instance, the synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols demonstrates the use of morpholine and piperidine in complex synthesis processes (Nguyen et al., 1997). Additionally, the creation of triazolopyridines through nucleophilic substitution reactions highlights the versatility of these compounds in synthesizing heterocyclic structures (Abarca et al., 1988).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structures of compounds containing morpholine and triazole groups. For example, the crystal structures of compounds synthesized from morpholine and piperidine derivatives elucidate the monoclinic space group and chair conformation of the rings, offering a deep understanding of their three-dimensional arrangement (Aydinli et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such molecules is highlighted through various reactions, including cycloaddition and nucleophilic substitution, showcasing their potential in creating diverse chemical structures (Boyd et al., 1976). These reactions underline the compound's capacity to undergo transformations leading to novel compounds with potentially unique properties.
Physical Properties Analysis
Understanding the physical properties of such molecules can be gleaned from studies focused on their crystallography and spectroscopy. These analyses reveal their solid-state configurations and interaction with light, providing a basis for deducing their behavior under various conditions (Aydinli et al., 2010).
Aplicaciones Científicas De Investigación
Antihypertensive Agents Synthesis
Research has explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines incorporating morpholine, piperidine, or piperazine moieties, demonstrating potential as antihypertensive agents. Compounds showing promising activity were identified, emphasizing the potential medical applications of such structures in treating hypertension (S. M. Bayomi et al., 1999).
Chemoselective Cross-Benzoin Reactions
Morpholinone- and piperidinone-derived triazolium salts have been shown to catalyze highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. These findings could be beneficial for synthetic organic chemistry, providing a pathway to synthesize complex molecules efficiently (S. Langdon et al., 2014).
Antimicrobial Activity
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating the potential for developing new antimicrobial agents (H. Bektaş et al., 2010).
Metal Complex Investigations
Studies on piperidine-, morpholine-4-, N-methylpiperazine-4-, and thiornorpholine-4-carbodithioate complexes of various metals have been conducted, focusing on their preparation, characterization, and potential applications. These complexes' spectroscopic methods, magnetic susceptibilities, and stereochemistry provide insights into their structural properties and potential uses in various scientific fields (C. Preti et al., 1980).
Propiedades
IUPAC Name |
4-[[4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O/c1-14-17(20-6-5-19-14)25-7-3-15(4-8-25)18-22-21-16(23(18)2)13-24-9-11-26-12-10-24/h5-6,15H,3-4,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKFEQPURYWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)C3=NN=C(N3C)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)


![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)
![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)
![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)